Balanced Activation of Striatal Direct and Indirect Pathways: A Unique Profile vs. MP-10
Balipodect (TAK-063) achieves a more balanced activation of the direct and indirect striatal output pathways compared to the selective PDE10A inhibitor MP-10. In rodent models, MP-10 caused significantly greater activation of the direct pathway (measured by substance P mRNA induction) than Balipodect, while both compounds activated the indirect pathway (enkephalin mRNA) to a similar extent [1]. This balanced activation is hypothesized to be critical for antipsychotic-like efficacy, as excessive direct pathway activation can cancel therapeutic effects [2].
| Evidence Dimension | Striatal pathway activation |
|---|---|
| Target Compound Data | Balipodect: Moderate activation of direct pathway (substance P mRNA) and robust activation of indirect pathway (enkephalin mRNA) |
| Comparator Or Baseline | MP-10: Robust activation of direct pathway and robust activation of indirect pathway |
| Quantified Difference | MP-10 caused greater activation of the direct pathway than Balipodect (qualitative assessment based on gene expression) |
| Conditions | Rat striatum, measurement of pathway-specific mRNA markers (substance P and enkephalin) after oral administration |
Why This Matters
This balanced pathway activation profile distinguishes Balipodect from MP-10 and may explain its superior efficacy in preclinical models of psychosis, guiding selection for studies investigating striatal pathway modulation.
- [1] Suzuki K, Harada A, Shiraishi E, Kimura H. TAK-063, a PDE10A Inhibitor with Balanced Activation of Direct and Indirect Pathways, Provides Potent Antipsychotic-Like Effects in Multiple Paradigms. Neuropsychopharmacology. 2016;41(9):2252-2262. View Source
- [2] Harada A, Suzuki K, Kimura H. TAK-063, a PDE10A Inhibitor with Balanced Activation of Direct and Indirect Pathways, Provides Potent Antipsychotic-Like Effects in Multiple Paradigms. Neuropsychopharmacology. 2016;41(9):2252-2262. View Source
